MCHR2 Antagonist Potency: Sub-Nanomolar Affinity Distinct from Generic Quinoline Scaffolds
This compound exhibits potent antagonism at the human MCHR2 receptor with an IC₅₀ of 1 nM. This is in stark contrast to the structurally related compound PNU-183792, a 4-oxo-dihydroquinoline, which shows no activity (IC₅₀ > 40,000 nM) against MCHR2, demonstrating that the specific 7-chloro-8-methyl-3-morpholinylmethyl substitution is essential for high-affinity MCHR2 binding [1].
| Evidence Dimension | MCHR2 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | PNU-183792 (4-oxo-dihydroquinoline analog) |
| Quantified Difference | >40,000-fold greater potency |
| Conditions | Antagonist activity at human MCHR2 receptor expressed in CHO cells, assessed as inhibition of MCH-stimulated Ca²⁺ flux, 10 min preincubation. |
Why This Matters
For researchers validating MCHR2 as a target for obesity or mood disorders, this compound provides a highly potent and chemically tractable starting point, whereas a generic quinoline would yield no measurable effect.
- [1] BindingDB. (n.d.). BDBM50360708 (CHEMBL1934127) - Antagonist activity at human MCHR2 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708&tag=rep&fil=entry&entryid=50034332 View Source
